![molecular formula C18H16FNO4 B2735134 [2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794776-96-7](/img/structure/B2735134.png)

[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

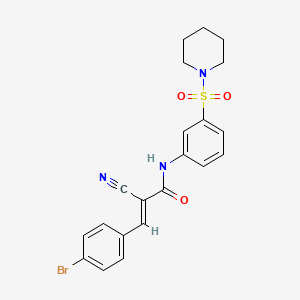

[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate, also known as FAAH inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The synthesis of fluorinated compounds like dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates from alkyl 2-(2-fluoro-anilino)-2-oxo-acetates showcases the reactivity of fluorophenyl compounds in multistep reactions. These reactions, facilitated by triphenylphosphine, yield products with significant atropisomerism due to high energy barriers for rotation around the N-aryl single bond (Yavari, Nasiri, & Djahaniani, 2005).

Photocatalysis

Research on the photoheterolysis of haloanilines, such as 4-fluoroaniline, in the presence of alkenes and aromatics, indicates potential applications in photocatalytic processes. These processes lead to the formation of various organic compounds including β-chloroalkylanilines and stilbenes, demonstrating the utility of fluorophenyl compounds in synthetic organic chemistry (Fagnoni, Mella, & Albini, 1999).

Material Science and Electrolyte Improvement

In material science, the modification of phenyl acetate by fluorine substitution to improve the performance of electrolyte additives for lithium-ion batteries is noteworthy. The study on 4-fluorophenyl acetate (4-FPA) as an additive shows improved cyclic stability of batteries, highlighting the role of fluorinated compounds in enhancing the efficiency of energy storage devices (Li et al., 2014).

Pharmacology and Drug Metabolism

In pharmacology, the metabolism of prasugrel, an antiplatelet agent, involves compounds like R-138727, which is structurally related to the subject compound. The study of its biotransformation and interactions with cytochromes P450 provides insights into the metabolic pathways of fluorophenyl compounds and their implications in drug design and efficacy (Rehmel et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(4-acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4/c1-12(21)14-5-7-16(8-6-14)20-17(22)11-24-18(23)10-13-3-2-4-15(19)9-13/h2-9H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTNRLGBWXAZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one](/img/structure/B2735051.png)

![3-[(Carbamoylmethyl)amino]propanamide](/img/structure/B2735052.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735059.png)

![4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2735060.png)

![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2735061.png)

![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2735062.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-N-methylmethanamine](/img/structure/B2735065.png)

![N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735067.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2735069.png)